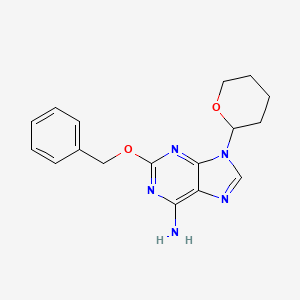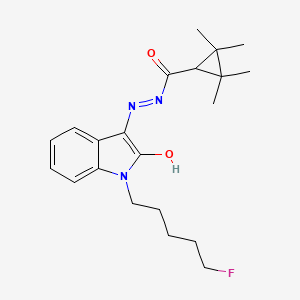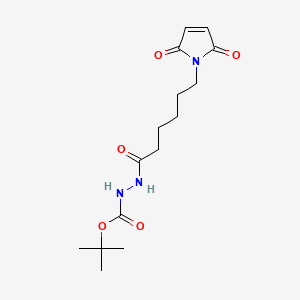
6-Maleimidocaproic tert-Butylcarbazate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Maleimidocaproic tert-Butylcarbazate is a complex organic compound with a unique structure that includes a pyrrole ring and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Maleimidocaproic tert-Butylcarbazate typically involves multiple steps. One common method includes the reaction of 1H-pyrrole-1-hexanoic acid with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butoxycarbonyl (Boc) protecting group. This is followed by the reaction with hydrazine to form the hydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Maleimidocaproic tert-Butylcarbazate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Maleimidocaproic tert-Butylcarbazate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Maleimidocaproic tert-Butylcarbazate involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-nitro-4-sulfophenyl ester
- (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- 6-Maleimidocaproic tert-Butylcarbazate
Uniqueness
This compound is unique due to its specific structure, which includes a pyrrole ring and a hexanoic acid chain with a Boc-protected hydrazide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
151038-95-8 |
|---|---|
Molecular Formula |
C15H23N3O5 |
Molecular Weight |
325.365 |
IUPAC Name |
tert-butyl N-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]carbamate |
InChI |
InChI=1S/C15H23N3O5/c1-15(2,3)23-14(22)17-16-11(19)7-5-4-6-10-18-12(20)8-9-13(18)21/h8-9H,4-7,10H2,1-3H3,(H,16,19)(H,17,22) |
InChI Key |
HBZQATUQAYTCSH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNC(=O)CCCCCN1C(=O)C=CC1=O |
Synonyms |
tert-Butyl 2-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)hydrazinecarboxylate; 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanoic Acid 2-[(1,1-Dimethylethoxy)carbonyl]hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



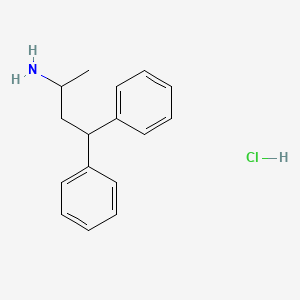
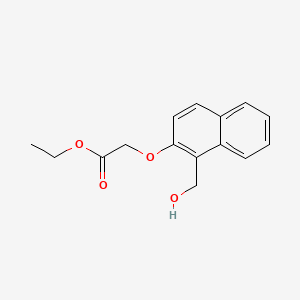
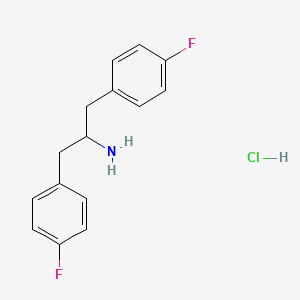
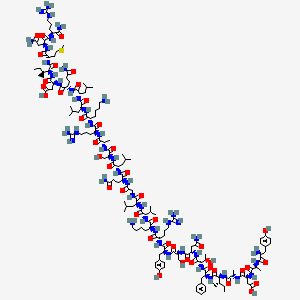
![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)
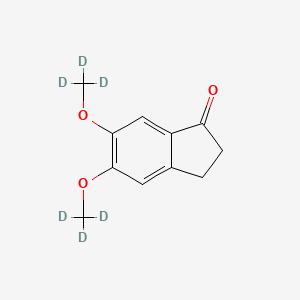
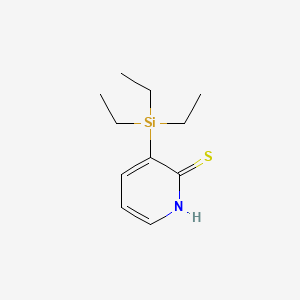
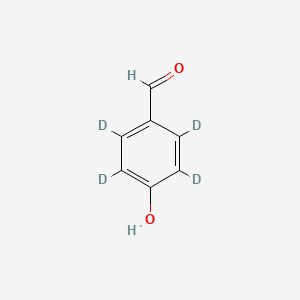
![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B570187.png)
